molecular formula C8H9NO4 B1501753 (5-Methoxy-2-nitrophenyl)methanol CAS No. 879-55-0

(5-Methoxy-2-nitrophenyl)methanol

Cat. No.: B1501753
CAS No.: 879-55-0
M. Wt: 183.16 g/mol
InChI Key: SBAKUYPHABTDLL-UHFFFAOYSA-N
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Description

(5-Methoxy-2-nitrophenyl)methanol is a chemical compound with the molecular formula C8H9NO4 . It is used in research and has a molecular weight of 183.16 .


Synthesis Analysis

There are several methods for synthesizing this compound. One method involves the reaction of the nitro product of preparation 2 with hydrogen in ethanol and water under 414 kPa of hydrogen gas for 1 hour . Another method involves the use of Dess-Martin periodane in dichloromethane at 20°C for 3 hours . A third method involves the use of dipyridinium dichromate in dichloromethane at 20°C for 16 hours .


Molecular Structure Analysis

The this compound molecule contains a total of 22 bonds. There are 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 ether (aromatic) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 183.16 . It is a light yellow solid . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 297.4±20.0 °C at 760 mmHg, and a flash point of 133.7±21.8 °C .

Scientific Research Applications

High Pressure Diels-Alder Reactions

(5-Methoxy-2-nitrophenyl)methanol and its derivatives have been studied for their role in high-pressure Diels-Alder reactions. For instance, the reaction involving 5-methoxy-2-methyl-4-(p-nitrophenyl)oxazole with ethylenic dienophiles under high pressure resulted in adducts with significant yields. This study highlighted the impact of factors like pressure, temperature, and solvents on the reaction outcomes. The formation of 3-hydroxypyridine derivatives was noted as a result of methanol elimination from the adducts, underlining the significance of this compound in complex organic reactions (Ibata et al., 1986).

Syntheses of Cyclic Hydroxamic Acids and Lactams

Another application is seen in the synthesis of cyclic hydroxamic acids and lactams. In a study, the 5-methoxy derivative of ethyl 2-nitrophenyl oxalate underwent catalytic hydrogenations to yield various derivatives. This process illustrated the versatility of this compound in synthesizing biologically significant compounds, highlighting its potential in pharmaceutical chemistry (Hartenstein & Sicker, 1993).

Photolysis Studies

Photolysis studies involving derivatives of this compound have been conducted. For instance, the photolysis of N-butyl-5-nitro-2-furamide in methanol resulted in N-butyl-5-methoxy-2-furamide, demonstrating the reactivity of such compounds under light exposure. This type of research is crucial for understanding the behavior of these compounds in environmental and biological contexts (Powers, 1971).

Catalytic Methanolysis Studies

This compound is also important in catalytic methanolysis studies. For example, the methanolysis of hydroxypropyl-p-nitrophenyl phosphate catalyzed by La(3+) was researched, showing significant acceleration and providing insights into the catalytic properties of lanthanides in organic synthesis (Tsang, Neverov, & Brown, 2003).

Fluorescent Colorimetric Chemosensor Development

Research involving this compound derivatives has contributed to the development of fluorescent colorimetric chemosensors. These chemosensors are designed for selective and sensitive detection of metal ions, showcasing the compound's utility in analytical chemistry and environmental monitoring (Manna, Chowdhury, & Patra, 2020).

Properties

IUPAC Name

(5-methoxy-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAKUYPHABTDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695489
Record name (5-Methoxy-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879-55-0
Record name (5-Methoxy-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of cyanuric chloride (1.84 g, 1 eq) in anh. DME (60 mL) at r.t., under N2, was added NMM (1.1 mL, 1 eq). The reaction mixture was stirred for 2 min and a precipitate was formed. A solution of 5-(methyloxy)-2-nitrobenzoic acid (2.0 g, 10 mmol) in anh. DME (20 mL) was added and the reaction mixture was stirred for 4 hr. The suspension was filtered and a solution of NaBH4 (0.57 g, 1.5 eq) in water (30 mL) was added at 0° C. The reaction mixture was stirred for 20 min at 0° C. It was then diluted with Et2O (10 mL) and acidified to pH 5 by addition of sat. aq. NH4Cl. The phases were separated and the aqueous layer was extracted with Et2O (2×100 mL). The combined organic extracts were washed with sat. aq. Na2CO3 and dried over anh. Na2SO4. The solids were filtered and the solvent evaporated to dryness. The crude product was purified by flash chromatography (silica gel, cHex/EtOAc 8:2) to give the title compound (958 mg, 53%).
Quantity
1.84 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.57 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Yield
53%

Synthesis routes and methods II

Procedure details

To a solution of 5-methoxy-2-nitrobenzoic acid (20.0 g, 0.102 mol) in anhydrous THF (200 mL) was added SOCl2 (20 mL), the mixture was refluxed for 4 hours. The solvent was removed under reduced pressure and the residue was dissolved in anhydrous THF (100 mL). The solution was added dropwise to a suspension of NaBH4 (7.70 g, 0.202 mol) in anhydrous THF (100 mL) and DMF (140 mL) at 0° C. over a period of 30 minutes. The mixture was stirred at 30° C. for 3 hours, then quenched with ice-water (100 mL) and basified by 2M NaOH to pH 8. An EtOAc workup was followed by removal of solvent in vacuo and purification by column chromatography (PE/EtOAc=1/1) to give the product (12.0 g, yield 66%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
7.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
140 mL
Type
solvent
Reaction Step Two
Yield
66%

Synthesis routes and methods III

Procedure details

To the solution of 5-methoxy-2-nitrobenzoic acid (20 g, 1.0 mol) in THF (100 mL) was added BH3 (1.0 M in THF, 30.4 mL, 3.0 eq) at 0° C. The mixture was refluxed for 3 h, diluted with water (200 mL) and extracted with DCM (100 ml*3). The combined organic lays were dried over MgSO4, evaporated to afford (5-methoxy-2-nitrophenyl)methanol (18 g, yield: 97%), as a white solid. 1HNMR (400 MHz, DMSO-d6) δ: 8.13 (d, J=6.4 Hz, 1H), 7.34 (d, J=6.4 Hz, 1H), 7.02 (s, 1H), 5.60˜5.58 (m, 1H), 4.84 (d, J=8.0 Hz, 2H), 3.89 (s, 3H); ESI-MS: m/z 184.1 ([M+1]+).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 5-methoxy-2-nitrobenzaldehyde (2.3 g.) in ethanol (100 ml.) was stirred at ambient temperature, sodium borohydride (0.6 g.) was added and stirring was continued for 2 hours. Water (100 ml.) was added, and the solution was acidified with 2 N hydrochloric acid and extracted with ether (3×100 ml.). The extracts were combined and dried and the solvent was evaporated to give 5-methoxy-2-nitrobenzyl alcohol.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methoxy-2-nitrophenyl)methanol
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